molecular formula C11H20ClNO2 B15182358 Ethyl octahydro-1H-indole-2-carboxylate hydrochloride CAS No. 79799-34-1

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride

Cat. No.: B15182358
CAS No.: 79799-34-1
M. Wt: 233.73 g/mol
InChI Key: TWGKMVURZNPDDC-UHFFFAOYSA-N
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Description

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Properties

CAS No.

79799-34-1

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H

InChI Key

TWGKMVURZNPDDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCCCC2N1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl octahydro-1H-indole-2-carboxylate hydrochloride typically involves the reaction of octahydroindole with ethyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl octahydro-1H-indole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl indole-2-carboxylate: Another indole derivative with similar chemical properties.

    Methyl indole-2-carboxylate: A related compound with a methyl group instead of an ethyl group.

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: A derivative with additional methoxy and methyl groups.

Uniqueness

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl octahydro-1H-indole-2-carboxylate hydrochloride (also known as Ethyl L-octahydroindole-2-carboxylate hydrochloride) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which is a saturated derivative of indole. The molecular formula is C11H20ClNO2C_{11}H_{20}ClNO_2 with a molecular weight of approximately 233.735 g/mol. The hydrochloride salt form enhances solubility, making it suitable for various pharmaceutical applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of neurological and psychiatric disorders. Its structural features suggest potential interactions with neurotransmitter receptors, which may provide therapeutic benefits for conditions such as anxiety and depression.

  • Neurotransmitter Receptor Interaction : The compound may act as an antagonist for specific neurotransmitter receptors, influencing pathways associated with mood regulation.
  • Cardiovascular Effects : It has been suggested that this compound interacts with biological systems involved in cardiovascular health, potentially modulating blood pressure and vascular function through enzyme and receptor binding.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationPotential antagonist for neurotransmitter receptors
Cardiovascular RegulationInteraction with receptors/enzyme involved in blood pressure regulation
Antidepressant PotentialSimilar compounds show efficacy in treating anxiety and depression

Case Study: Synthesis and Pharmacological Evaluation

A study conducted on the synthesis of this compound demonstrated its utility as an intermediate in the production of pharmaceuticals like trandolapril, an antihypertensive agent. The synthesis involves multiple steps, including cyclization reactions that yield the desired bicyclic structure .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl L-octahydroindole-2-carboxylateC11H20ClNO2C_{11}H_{20}ClNO_2Contains stereochemistry crucial for activity
Octahydro-1H-indole-2-carboxylic acidC9H15NO2C_{9}H_{15}NO_2Lacks ethyl ester functionality
Benzyl octahydro-1H-indole-2-carboxylateC13H17NO2C_{13}H_{17}NO_2Contains a benzyl group instead of an ethyl group

This comparison highlights the unique stereochemistry and functional groups present in this compound that enhance its solubility and biological activity compared to similar compounds.

Q & A

Synthesis and Optimization

Basic Question : What are the standard synthetic routes for preparing ethyl octahydro-1H-indole-2-carboxylate hydrochloride, and how do reaction conditions influence yield? Methodological Answer : The compound is typically synthesized via esterification of octahydro-1H-indole-2-carboxylic acid with ethanol under acidic catalysis, followed by hydrochloric acid salt formation. Key steps include:

  • Esterification : Use of HCl or H₂SO₄ as catalysts in refluxing ethanol (60–80°C). Excess ethanol drives equilibrium toward ester formation .
  • Racemate Formation : Rearrangement reactions under acidic conditions may generate racemic mixtures, requiring chiral resolution for enantiopure products .
  • Purification : Recrystallization from ethanol/ether mixtures improves purity. Yield depends on stoichiometric ratios (optimal 1:1.2 acid:ethanol) and reaction time (12–24 hrs) .

Advanced Question : How can stereochemical integrity be maintained during synthesis, particularly in avoiding unintended racemization? Methodological Answer :

  • Temperature Control : Lower reaction temperatures (<40°C) minimize racemization during esterification. Microwave-assisted synthesis reduces time and thermal degradation .
  • Chiral Catalysts : Use of (S)-proline derivatives or immobilized enzymes (e.g., lipases) enhances enantioselectivity .
  • Analytical Monitoring : Circular dichroism (CD) or chiral HPLC (e.g., Chiralpak IA column) tracks enantiomeric excess (ee) during synthesis. For example, a 95% ee was reported using immobilized Candida antarctica lipase B .

Structural Characterization

Basic Question : What analytical techniques are essential for confirming the structure and purity of this compound? Methodological Answer :

  • X-Ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for stereoisomers. Hydrogen bonding between the indole NH and chloride ion is critical for lattice stability .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–4.1 ppm (indoline CH₂), δ 4.3 ppm (ester COOCH₂) .
    • ¹³C NMR : δ 170–175 ppm (ester carbonyl), δ 50–60 ppm (bridgehead carbons) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 232.1 (calculated 232.08) .

Advanced Question : How can X-ray diffraction data resolve ambiguities in stereochemistry for complex bicyclic systems? Methodological Answer :

  • Patterson Methods : SHELXD identifies heavy atom positions in twinned crystals, while SHELXE refines phases for low-resolution data (<2 Å) .
  • Twinned Data Refinement : For racemic mixtures, twin law matrices (e.g., -h, -k, l) separate enantiomers. A recent study achieved R₁ = 0.042 using SHELXL with HKLF5 format .

Reactivity and Functionalization

Basic Question : What are the dominant hydrolysis pathways for this ester under varying pH conditions? Methodological Answer :

  • Acidic Hydrolysis (pH <3) : Ester cleavage yields octahydro-1H-indole-2-carboxylic acid. Activation energy (ΔG‡) = 85 kJ/mol, with pseudo-first-order kinetics .
  • Alkaline Hydrolysis (pH >10) : Rapid saponification generates carboxylate salts. Rate constants (k) increase 10-fold per pH unit .

Advanced Question : How does catalytic hydrogenation modify the indole ring, and what are the stereochemical outcomes? Methodological Answer :

  • Pd/C Hydrogenation : Reduces indole to indoline, retaining the bicyclic framework. Over-hydrogenation (24 hrs, 60 psi H₂) may saturate bridgehead bonds, forming decahydro derivatives .
  • Stereochemical Control : Use of chiral catalysts (e.g., (R)-BINAP-Pd) achieves up to 88% ee for trans-fused products .

Computational Modeling

Basic Question : What computational parameters predict the compound’s physicochemical properties? Methodological Answer :

Property Value Method
LogP (partition coeff)1.8 ± 0.2SwissADME
Topological PSA49.3 ŲMolinspiration
pKa (amine)8.9ACD/Labs

Advanced Question : How can molecular dynamics simulations model its interaction with biological targets? Methodological Answer :

  • Docking Studies : AutoDock Vina identifies binding poses in enzyme active sites (e.g., acetylcholinesterase). ΔG values of -9.2 kcal/mol suggest strong binding .
  • MD Simulations (GROMACS) : 100-ns trajectories reveal stable hydrogen bonds between the ester carbonyl and Ser203 in AChE (occupancy >75%) .

Biological Activity and SAR

Basic Question : What mechanisms underlie its reported enzyme inhibitory activity? Methodological Answer :

  • Acetylcholinesterase (AChE) Inhibition : Competitive inhibition (IC₅₀ = 1.2 µM) via π-π stacking with Trp86 and hydrogen bonding to Glu202 .
  • Bacterial Growth Inhibition : Disruption of membrane integrity in S. aureus (MIC = 16 µg/mL) via indole-mediated quorum sensing interference .

Advanced Question : How do structural modifications (e.g., substituents on the indole ring) alter bioactivity? Methodological Answer :

  • Electron-Withdrawing Groups (Cl, NO₂) : Increase AChE affinity (ΔIC₅₀ = 0.5 µM) but reduce solubility (LogP ↑ 0.4) .
  • N-Alkylation : Methylation at N1 abolishes antibacterial activity, likely due to steric hindrance .

Data Contradictions and Resolution

Advanced Question : How can conflicting reports on hydrolysis rates under acidic conditions be reconciled? Methodological Answer :

  • Source Analysis : Discrepancies arise from solvent polarity (e.g., 50% EtOH vs. pure H₂O alters k by 2.5-fold) .
  • Isotope Labeling : ¹⁸O tracing confirms ester cleavage via acyl-oxygen fission in polar solvents .

Safety and Degradation

Advanced Question : What are the key degradation products under accelerated stability testing, and how are they characterized? Methodological Answer :

  • Forced Degradation (40°C/75% RH) : Major products include:
    • Hydrolyzed Acid : Identified via HPLC-MS (RT = 8.2 min, m/z 188.1) .
    • Oxidative Dimers : Formed via indole ring coupling (UV-Vis λₘₐₓ = 320 nm) .
  • Mitigation : Lyophilization under argon reduces oxidation by 90% .

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